6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride
Overview
Description
6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride is a chemical compound with the molecular formula C8H8ClFN2O It is a derivative of nicotinic acid, featuring a chloro and ethylamino substitution on the nicotinoyl fluoride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloronicotinic acid with ethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted nicotinoyl fluorides and their derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, especially in the development of new drugs targeting specific pathways.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and ethylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Chloronicotinoyl chloride: Another derivative of nicotinic acid with similar chemical properties.
6-Chloro-2-fluoropurine: Shares the chloro and fluorine substitutions but differs in the core structure.
2,6-Dichloro-5-fluorine nicotinoyl ethyl acetate: A related compound with additional chloro and fluorine substitutions
Uniqueness
6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and ethylamino groups makes it a valuable intermediate in various synthetic pathways and a potential candidate for pharmaceutical development .
Properties
IUPAC Name |
6-chloro-2-(ethylamino)pyridine-3-carbonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c1-2-11-8-5(7(10)13)3-4-6(9)12-8/h3-4H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDGTGJSUKXFHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=N1)Cl)C(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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